rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
“rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group to the oxazole ring using sulfonyl chlorides in the presence of a base.
Pyrrolidine ring formation: This step involves the construction of the pyrrolidine ring, which can be done through cyclization reactions.
Carboxylation: Introduction of the carboxylic acid group, often through carboxylation of an intermediate using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the pyrrolidine ring.
Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, compounds like this are often explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Modulate protein-protein interactions: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- (2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Uniqueness
“rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” is unique due to its specific stereochemistry and the presence of both the oxazole and sulfonyl groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
1354452-36-0 |
---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.3 |
Purity |
95 |
Origin of Product |
United States |
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